molecular formula C9H11N3O2S B3269500 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone CAS No. 51146-75-9

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone

Cat. No.: B3269500
CAS No.: 51146-75-9
M. Wt: 225.27 g/mol
InChI Key: ZOZTWVGHQKXQOZ-WZUFQYTHSA-N
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Preparation Methods

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be synthesized by dissolving 2-Hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in methanol. The mixture is then filtered and recrystallized to obtain the pure compound . The reaction conditions typically involve room temperature and atmospheric pressure, making the synthesis relatively straightforward .

Chemical Reactions Analysis

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to various biological effects. The compound can interact with molecular targets such as enzymes and DNA, interfering with their normal functions .

Comparison with Similar Compounds

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

These similar compounds share the thiosemicarbazone moiety but differ in their substituents, which can affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .

Properties

CAS No.

51146-75-9

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5-

InChI Key

ZOZTWVGHQKXQOZ-WZUFQYTHSA-N

SMILES

COC1=CC=CC(=C1O)C=NNC(=S)N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=S)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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